2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol
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Overview
Description
2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.25818 g/mol . This compound features a methoxyphenyl group attached to an ethylaminoethanol backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 4-methoxyphenylacetone with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the ethylaminoethanol backbone facilitates the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-Aminophenyl)ethyl]amino}ethan-1-ol
- 2-{[1-(4-Hydroxyphenyl)ethyl]amino}ethan-1-ol
- 2-{[1-(4-Methylphenyl)ethyl]amino}ethan-1-ol
Uniqueness
2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with specific molecular targets, making it distinct from its analogs .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[1-(4-methoxyphenyl)ethylamino]ethanol |
InChI |
InChI=1S/C11H17NO2/c1-9(12-7-8-13)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 |
InChI Key |
PZDSISDTFSUXTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCCO |
Origin of Product |
United States |
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